molecular formula C17H17FN4 B5962823 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

货号: B5962823
分子量: 296.34 g/mol
InChI 键: UEOWASANOWRSDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at three positions:

  • 5-position: Methyl group, enhancing steric bulk and metabolic stability.
  • 7-position: Pyrrolidin-1-yl group, a five-membered saturated amine ring that may influence solubility and target binding .

属性

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4/c1-12-10-16(21-8-2-3-9-21)22-17(20-12)15(11-19-22)13-4-6-14(18)7-5-13/h4-7,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWASANOWRSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions One common method includes the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ringIndustrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

化学反应分析

3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and aryl halides.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

相似化合物的比较

Substituent Variations at the 3-Position

  • 3-(4-Chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (): Key Difference: Chlorine replaces fluorine at the para position of the phenyl ring. Molecular weight increases to 326.828 g/mol .
  • Impact: Enhanced solubility but reduced metabolic stability due to demethylation risks .

Substituent Variations at the 5-Position

  • 5-Ethyl Derivatives (): Example: 7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. Key Difference: Ethyl group increases steric bulk compared to methyl.
  • 5-Phenyl Derivatives ():
    • Example : 3-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9h).
    • Key Difference : Aromatic phenyl group replaces methyl.
    • Impact : Enhanced π-π stacking but reduced solubility (logP increases) .

Substituent Variations at the 7-Position

  • 7-Piperidin-1-yl Analogs ():
    • Key Difference : Six-membered piperidine ring replaces five-membered pyrrolidine.
    • Impact : Increased conformational flexibility and basicity (pKa ~10.5 for piperidine vs. ~11.3 for pyrrolidine), affecting target interactions .
  • 7-[4-(Pyridin-2-yl)piperazin-1-yl] Derivatives ():
    • Example : 2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine.
    • Key Difference : Bulky piperazine-pyridine substituent.
    • Impact : Molecular weight rises to 416.49 g/mol, likely improving target affinity but reducing membrane permeability .
  • 7-Trifluoromethyl Derivatives ():
    • Example : 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
    • Key Difference : CF3 group enhances electron-withdrawing effects.
    • Impact : Improved metabolic stability but increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µM) Key Substituents
Target Compound ~330 2.8 15–25 4-Fluorophenyl, methyl, pyrrolidinyl
3-(4-Chlorophenyl) Analog () 326.828 3.1 10–20 4-Chlorophenyl, methyl, piperidinyl
5-Ethyl Analog () 338.422 3.5 5–10 4-Fluorophenyl, ethyl, azepan-1-yl
7-Trifluoromethyl Analog () 315.27 3.9 <5 4-Fluorophenyl, methyl, CF3

Notes:

  • The target compound balances moderate lipophilicity (logP ~2.8) with acceptable solubility, making it suitable for oral administration.
  • Bulky 7-position substituents (e.g., piperazine-pyridine in ) drastically reduce solubility but may enhance target specificity .

生物活性

The compound 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that incorporate fluorinated phenyl groups and pyrrolidine moieties. The synthesis pathways often utilize various reagents and conditions to achieve high yields and purity. For instance, the incorporation of 4-fluorophenyl groups has been shown to enhance biological activity through improved binding affinity to target proteins.

Example Synthesis Pathway

StepReagentsConditionsYield
14-Fluorobenzaldehyde, Pyrazole derivativeEthanol, reflux85%
2PyrrolidineAcetic acid, stirring90%
3Final purificationColumn chromatography>95%

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds within this class inhibit key signaling pathways involved in tumor growth. For example, they have shown promising results against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are critical in cancer progression. Notably, it has demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are pivotal in the treatment of certain types of cancers . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo core can significantly enhance enzyme binding and inhibition.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. The compound has shown efficacy against various bacterial strains, indicating a potential role as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives found that modifications at the 5-position significantly enhanced cytotoxicity against MCF7 cells. The most potent derivative exhibited an IC50 value of 0.5 µM, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition Profile

In a comparative study assessing various pyrazolo derivatives for their BRAF(V600E) inhibitory activity, the compound was found to be one of the most effective with an IC50 value of 50 nM. This highlights its potential application in targeted cancer therapies aimed at mutant BRAF .

常见问题

Q. What are the recommended methods for synthesizing 3-(4-fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted pyrazole precursors with fluorinated aromatic compounds. Key steps include heating under reflux (433–458 K) to eliminate water and subsequent recrystallization from methanol or ethanol/ethyl acetate mixtures to improve purity . Optimization focuses on solvent choice (e.g., ethanol, acetone), temperature control, and catalyst selection (e.g., triethylamine for nucleophilic substitutions). Yield improvements (up to 66–70%) are achieved via iterative solvent evaporation and slow crystallization .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR/IR spectroscopy : Confirm functional groups (e.g., fluorophenyl C–F stretch at ~1220 cm⁻¹ in IR) and substituent positions via ¹H/¹³C NMR chemical shifts .
  • X-ray crystallography : Resolve bond lengths, dihedral angles (e.g., fluorophenyl vs. pyrrolidine ring torsion angles ~7–50°), and intermolecular interactions (e.g., Cl⋯Cl contacts at 3.475 Å stabilizing crystal packing) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., KDR kinase) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How do substituents influence the compound’s binding affinity to biological targets?

Structure-activity relationship (SAR) studies reveal:

  • Fluorophenyl group : Enhances lipophilicity and target specificity via π-π stacking with aromatic residues in enzyme active sites .
  • Pyrrolidine moiety : Modulates solubility and hydrogen-bonding capacity; replacing with bulkier groups (e.g., piperazine) alters pharmacokinetics .
  • Methyl group at C5 : Steric effects may reduce off-target interactions, as seen in pyrazolo[1,5-a]pyrimidine derivatives with improved selectivity .
    Molecular docking (e.g., AutoDock Vina) and MD simulations quantify binding energies and validate SAR trends .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Discrepancies in activity (e.g., inconsistent IC₅₀ values) often arise from polymorphic crystal forms or solvent-dependent conformational changes. For example:

  • Dihedral angle variations : Fluorophenyl ring rotations (10–46° from the pyrazolo core plane) alter binding pocket accessibility .
  • Intermolecular interactions : Cl⋯Cl or van der Waals forces stabilize specific conformations, which can be compared across polymorphs using R-factor refinements (e.g., R = 0.051 for P21/c space group) .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • HPLC-MS monitoring : Detect intermediates and byproducts early; adjust reaction stoichiometry if dimerization occurs .
  • Temperature gradients : Stepwise heating (433 K → 458 K) minimizes thermal decomposition of sensitive intermediates .
  • Chiral resolution : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric centers form during cyclization .

Q. How does the compound’s metabolic stability compare to analogs in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-HRMS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms; fluorophenyl groups often reduce oxidative metabolism compared to chlorinated analogs .

Methodological Guidance

Q. Designing kinetic studies to elucidate mechanism of action

  • Stopped-flow spectroscopy : Monitor real-time binding kinetics (kₒₙ/kₒff) to enzymes like kinases .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .

Q. Validating computational models for SAR predictions

  • Free-energy perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., methyl → ethyl) .
  • QM/MM simulations : Map electronic effects of fluorine substitution on reaction barriers .

Q. Addressing solubility challenges in formulation

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
  • Amorphous solid dispersion : Spray-dry with polyvinylpyrrolidone (PVP) to improve bioavailability .

Q. Notes

  • Structural data from X-ray studies (e.g., CCDC entries) should be prioritized for validation .
  • For biological assays, include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。